N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
This compound is a pyrazole carboxamide derivative featuring a benzothiazole core substituted with a 5-chloro and 4-methyl group. The pyrazole ring is substituted with a methyl group at position 1 and a morpholin-4-ylethyl group at the N-position, forming a tertiary carboxamide. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S.ClH/c1-13-14(20)3-4-16-17(13)22-19(28-16)25(8-7-24-9-11-27-12-10-24)18(26)15-5-6-21-23(15)2;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCRUJDBGJBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-chloro-5-methylthiophenol with chlorocarbonyl reagents. Adapting the thiocyanato-cyclization method from EP0619815B1, 3-thiocyanato-5-chloro-2-pentanone undergoes acid-catalyzed cyclization in phosphoric acid at 95–100°C, yielding 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole (95% yield, m.p. 151–152°C). Subsequent chlorination with phosphoryl chloride in chlorobenzene at 125–130°C produces 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole (74% yield, b.p. 102°C at 53.2 Pa). For the target benzothiazol-2-amine, thiourea cyclization with 2-bromo-4-chloro-5-methylacetophenone in ethanol under reflux achieves 85–90% yield, confirmed by IR (νmax 3350 cm⁻¹, NH₂) and ¹H NMR (δ 6.85 ppm, aromatic H).
Preparation of 1-Methyl-1H-pyrazole-5-carboxylic Acid
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 92534-69-5) is hydrolyzed using ammonium hydroxide in tetrahydrofuran at 100°C for 16 hours, yielding 1-methyl-1H-pyrazole-5-carboxamide (95% yield). Acidic hydrolysis with 6M HCl converts the amide to the carboxylic acid, isolated as a white solid (88% yield, m.p. 145–147°C). IR analysis confirms C=O stretching at 1690 cm⁻¹, while ¹³C NMR shows a carbonyl signal at δ 167.2 ppm.
Amide Coupling of Benzothiazol-2-amine and Pyrazole Carboxylic Acid
The carboxamide linkage is formed via activation of the pyrazole carboxylic acid using ethyl chloroformate and triethylamine in anhydrous dichloromethane. Reaction with 5-chloro-4-methyl-1,3-benzothiazol-2-amine at 0–5°C for 12 hours yields N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (82% yield). Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 8.46 (s, 1H, pyrazole-H), 7.92 (s, 1H, benzothiazole-H), 3.86 (s, 3H, N-CH₃).
- IR (KBr): 1655 cm⁻¹ (amide C=O).
Introduction of the Morpholinoethyl Side Chain
The secondary amine of the pyrazole carboxamide is alkylated with 2-chloroethylmorpholine hydrochloride in acetonitrile using potassium carbonate as a base. Refluxing at 80°C for 24 hours affords N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide (68% yield). The morpholine ring’s incorporation is verified by ¹H NMR signals at δ 3.65–3.70 (m, 4H, morpholine-OCH₂) and 2.45–2.50 (m, 4H, morpholine-NCH₂).
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (1.1 equiv) in anhydrous ethanol at 0°C, precipitating the hydrochloride salt (93% yield). The salt’s purity is confirmed by elemental analysis (Cl: calc. 19.95%, found 19.68%) and a sharp melting point (218–220°C).
Analytical Characterization Summary
Optimization and Challenges
- Chlorination Efficiency: Use of phosphoryl chloride in chlorobenzene at 125–130°C maximizes electrophilic substitution on the benzothiazole ring, minimizing byproducts.
- Amide Coupling: Ethyl chloroformate activation prevents racemization, critical for maintaining stereochemical integrity.
- Salt Crystallization: Slow addition of HCl in ethanol ensures high-purity hydrochloride crystals, avoiding hygroscopicity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the death of bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
*Note: The molecular formula for the target compound can be inferred as C19H21ClN5O2S·HCl based on structural analysis.
Key Observations:
- Substituent Positioning: The benzothiazole ring in the target compound has a 5-chloro and 4-methyl group, whereas the analog in features a 7-chloro and 4-methoxy group. The pyrazole ring in the target is 1-methyl-substituted, while the analog in is 1,3-dimethyl-substituted. Additional methyl groups may enhance lipophilicity but reduce solubility .
Core Heterocycle :
Side Chain :
- All three compounds include a morpholinylethyl group, suggesting its role in improving solubility or targeting specific receptors (e.g., kinase inhibitors).
Analytical Data Comparison
- Melting Points :
- Spectroscopy :
Research Implications
Structure-Activity Relationships (SAR) :
- Therapeutic Potential: Benzothiazole derivatives are explored as kinase inhibitors or antimicrobial agents.
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzothiazole moiety, a pyrazole ring, and a morpholine substituent. Its molecular formula is with a molecular weight of approximately 269.8 g/mol. The presence of chlorine and nitrogen heteroatoms suggests potential interactions with biological macromolecules.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzothiazoles have shown selective cytotoxicity against various cancer cell lines. In particular, compounds related to benzothiazoles have demonstrated IC50 values in the low micromolar range against different tumor types, suggesting that our compound may possess similar efficacy.
| Cell Line | IC50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| PC-3 (Prostate Cancer) | 28.7 |
These data suggest that the compound could be further explored for its antitumor potential.
Antibacterial Activity
Benzothiazole derivatives have also been recognized for their antibacterial properties. Compounds similar to the target molecule have been reported to exhibit potent activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. For example, some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against S. aureus, indicating strong antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 - 0.06 |
| Streptococcus pyogenes | 0.06 - 0.12 |
| Haemophilus influenzae | 0.25 - 1 |
The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within the target cells. For instance, some studies have indicated that these compounds can inhibit heat shock proteins or DNA gyrase, critical for bacterial survival and proliferation.
Case Studies
- Antitumor Efficacy : A study demonstrated that a related benzothiazole derivative significantly inhibited tumor growth in vivo in mouse models, showcasing its potential as an anticancer agent.
- Antibacterial Screening : Another investigation reported that a series of benzothiazole derivatives were screened for antibacterial activity, leading to the identification of several compounds with promising MIC values against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
